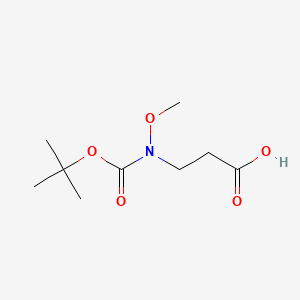

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid” is a chemical compound with the CAS Number: 172299-81-9 . Its IUPAC name is N-(tert-butoxycarbonyl)-N-methoxy-beta-alanine . The molecular weight of this compound is 219.24 .

Molecular Structure Analysis

The InChI code for “3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid” is 1S/C9H17NO5/c1-9(2,3)15-8(13)10(14-4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.

Physical And Chemical Properties Analysis

The physical form of “3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid” is not specified in the available information . It has a molecular weight of 219.24 .

科学的研究の応用

Peptide Synthesis and Amino Acid Ionic Liquids (AAILs)

- Application : Researchers have prepared room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl (Boc)-protected amino acids (Boc-AAILs). These protected AAILs serve as efficient reactants and reaction media in peptide synthesis. The Boc group protects the reactive side chain and N-terminus, allowing controlled strategies for peptide assembly .

Protein Assembly and Molecular Recognition

- Application : N-Boc-N-methoxy-3-aminopropionic acid (Boc-Dap-OH) acts as a monoprotected derivative of DAP (diaminopropionic acid). Researchers use it in protein assembly directed by synthetic molecular recognition motifs. Additionally, it contributes to the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors .

Solid-Phase Peptide Synthesis

- Application : Boc-Dap-OH finds utility in solid-phase peptide synthesis. Researchers incorporate it into peptides with metal complexing groups, enabling the creation of tailored peptide structures for various applications .

HCV Protease Inhibitors

- Application : Scientists modify Boc-Dap-OH to design analogs with potential activity against hepatitis C virus (HCV) protease. These modified analogs may serve as promising drug candidates .

Biopharmaceutical Production

- Application : Boc-Dap-OH contributes to the synthesis of peptidic V1a receptor agonists, which could have applications in biopharmaceutical research and development .

Advanced Battery Science

- Application : While less common, Boc-Dap-OH has been explored in advanced battery science. Its unique properties may find use in energy storage materials or electrolyte formulations .

Safety and Hazards

The safety information for “3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid” indicates that it has some hazards. The GHS pictograms indicate that it has health hazards (GHS07). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

作用機序

Target of Action

Similar compounds with tert-butoxycarbonyl (boc) protection have been used in the synthesis of peptides , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

Boc-protected amino acids are generally used in peptide synthesis, where they prevent unwanted side reactions by temporarily blocking reactive sites .

Biochemical Pathways

As a boc-protected amino acid, it may be involved in the synthesis of peptides and proteins, which are integral to numerous biological pathways .

Result of Action

Boc-protected amino acids are typically used in peptide synthesis, suggesting that this compound may contribute to the formation of peptides with specific biological activities .

Action Environment

Like other boc-protected amino acids, it is typically stored at room temperature and used in controlled laboratory environments for peptide synthesis .

特性

IUPAC Name |

3-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10(14-4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRKPSPBQPPPFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703866 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid | |

CAS RN |

172299-81-9 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-[1,2,3]Oxathiazolo[4,5-d]pyrimidine](/img/structure/B575606.png)